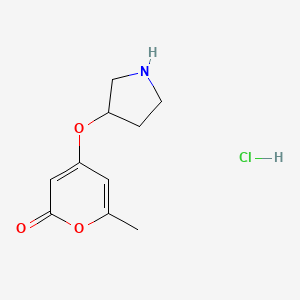

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride

CAS No.: 1864056-49-4

Cat. No.: VC2878032

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864056-49-4 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.67 g/mol |

| IUPAC Name | 6-methyl-4-pyrrolidin-3-yloxypyran-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-7-4-9(5-10(12)13-7)14-8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3;1H |

| Standard InChI Key | AJNGQZLVSWIWJA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCNC2.Cl |

| Canonical SMILES | CC1=CC(=CC(=O)O1)OC2CCNC2.Cl |

Introduction

Chemical Identity and Properties

Basic Identifiers

6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride is a synthetic organic compound that has garnered attention in various scientific fields, including chemistry, biology, and medicine. This compound belongs to the pyranones family, which are cyclic compounds containing both oxygen and carbon in their ring structure.

| Property | Information |

|---|---|

| CAS Number | 1864056-49-4 |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.67 g/mol |

| IUPAC Name | 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride |

| SMILES Notation | O=C1C=C(OC2CCNC2)C=C(C)O1.Cl[H] |

Structural Characteristics

The chemical structure consists of a 2H-pyran-2-one core (a six-membered ring containing an oxygen atom and a carbonyl group), substituted with a methyl group at position 6 and a pyrrolidin-3-yloxy group at position 4 . Its unique chemical structure features a pyranone ring with these specific substitutions, giving it distinctive chemical and potentially biological properties.

The compound exists as a hydrochloride salt, which typically enhances its solubility in aqueous media compared to the free base form . This salt formation is common in pharmaceutical compounds as it often improves bioavailability and stability characteristics.

Chemical Reactivity and Stability

Stability Considerations

While specific stability data for this exact compound is limited, related pyranone compounds typically show sensitivity to strong oxidizing and reducing agents. The hydrochloride salt form generally confers improved stability compared to the free base under normal storage conditions.

Synthesis Methods

Purification Techniques

Purification of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride and related compounds typically involves techniques such as recrystallization, column chromatography using silica gel, and potentially preparative HPLC for higher purity requirements . Flash chromatography using appropriate solvent systems like EtOAc/Hexane mixtures has been documented for similar compounds .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight of 231.67 g/mol, along with fragmentation patterns characteristic of the pyrrolidine and pyranone moieties .

Biological Activities and Mechanisms

Structure-Activity Relationships

The biological activity of pyranone derivatives is often influenced by the nature and position of substituents on the pyran ring. The presence of the pyrrolidin-3-yloxy group at position 4 and the methyl group at position 6 in this compound may confer specific biological properties that distinguish it from other pyranone derivatives. Detailed studies are required to elucidate these structure-activity relationships further.

Related Compounds and Activities

While information on the specific biological activities of 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride is limited, related pyranone compounds have shown promising activities:

-

Certain 2H-pyran-2-ones are useful for treating benign prostatic hypertrophy or hyperplasia, prostatic cancer, alopecia, hirsutism, and acne vulgaris

-

Some pyran-2-ones and 5,6-dihydropyran-2-ones have shown activity as HIV proteinase inhibitors, suggesting potential antiviral applications

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

-

A potential lead compound for drug discovery efforts

-

A tool for studying structure-activity relationships

-

A chemical probe for investigating biological systems

The compound's unique structural features make it valuable for exploring how specific functional groups influence biological activity.

Future Research Directions

Further research on 6-methyl-4-(pyrrolidin-3-yloxy)-2H-pyran-2-one hydrochloride may include:

-

Comprehensive evaluation of its pharmacological profile

-

Investigation of its interactions with specific biological targets

-

Development of structural analogs with enhanced properties

-

Exploration of potential applications in specific therapeutic areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume